

(3,4-Dimethylphenyl)methanesulfonyl chloride molecular weight

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Compound of Interest

Compound Name: (3,4-Dimethylphenyl)methanesulfonyl chloride

Cat. No.: B1518716

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An In-depth Technical Guide to **(3,4-Dimethylphenyl)methanesulfonyl Chloride** for Advanced Research and Drug Development

Abstract

(3,4-Dimethylphenyl)methanesulfonyl chloride is a specialized sulfonylating agent of increasing importance in the fields of medicinal chemistry and organic synthesis. As a derivative of the more common methanesulfonyl chloride, it offers a unique lipophilic handle that can be strategically incorporated into drug candidates and complex organic molecules. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical identity, physicochemical properties, core reactivity, and plausible synthetic routes. Furthermore, it outlines its strategic applications in converting alcohols to superior leaving groups and in the formation of stable sulfonamides, both critical transformations in the synthesis of Active Pharmaceutical Ingredients (APIs). This document is structured to provide not just procedural details but also the underlying chemical principles and safety protocols, ensuring a well-rounded understanding for its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

(3,4-Dimethylphenyl)methanesulfonyl chloride, also known as 3,4-dimethylbenzylsulfonyl chloride, is an organosulfur compound characterized by a sulfonyl chloride functional group

attached to a methylene bridge, which is in turn bonded to a 3,4-disubstituted aromatic ring.[1] This structure imparts specific reactivity and physical properties relevant to its application in synthesis.

Compound Identification

The fundamental identifiers for this compound are summarized below for clarity and accurate record-keeping.

Identifier	Value	Source
Systematic Name	(3,4-Dimethylphenyl)methanesulfonyl chloride	Echemi[1]
CAS Number	1000350-12-8	BLD Pharm[2]
Molecular Formula	C ₉ H ₁₁ ClO ₂ S	Santa Cruz Biotechnology[3]
Molecular Weight	218.70 g/mol	BLD Pharm[2]
SMILES Code	<chem>O=S(CC1=CC=C(C)C(C)=C1)(Cl)=O</chem>	BLD Pharm[2]
Synonyms	3,4-Dimethylbenzylsulfonyl chloride, [(3,4-dimethylphenyl)methyl]chlorosulfone	Echemi[1]

Physicochemical Properties

Detailed experimental data for this specific compound are not widely published. However, its properties can be reliably inferred from its structure and comparison to analogous sulfonyl chlorides like methanesulfonyl chloride.[4][5][6]

Property	Predicted/Expected Value	Rationale and Key Considerations
Appearance	White to off-white solid or colorless to pale yellow liquid	The presence of the larger aromatic group may raise the melting point to a solid at room temperature, unlike the parent methanesulfonyl chloride which is a liquid.[6]
Melting Point	Not available (likely > 25 °C)	The increased molecular weight and symmetry compared to methanesulfonyl chloride (-32 °C) suggest a higher melting point.
Boiling Point	> 161 °C (decomposes)	Expected to be significantly higher than methanesulfonyl chloride (161 °C) due to higher molecular weight.[5] Distillation should be performed under high vacuum to prevent thermal decomposition.
Solubility	Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water	The molecule has both polar (sulfonyl chloride) and non-polar (dimethylphenyl) regions, granting solubility in a range of organic solvents.
Reactivity with Water	Reacts exothermically to produce HCl and (3,4-dimethylphenyl)methanesulfonic acid	This is a characteristic reaction of all sulfonyl chlorides. The compound is moisture-sensitive.[7][8]
Storage	Inert atmosphere, room temperature or refrigerated (2-8 °C)	Due to its moisture sensitivity, it must be stored in a tightly sealed container under a dry, inert atmosphere (e.g.,

nitrogen or argon) to prevent hydrolysis.^{[2][9]}

Core Reactivity and Mechanistic Insights

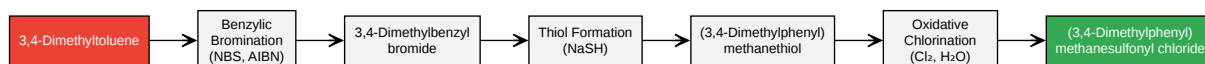
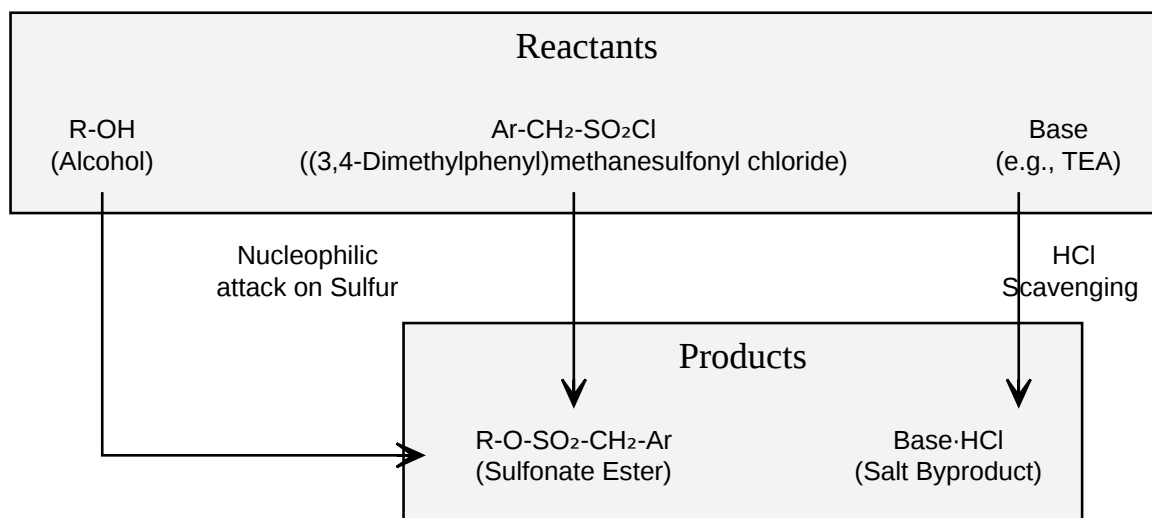
The synthetic utility of **(3,4-Dimethylphenyl)methanesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a prime target for nucleophiles, leading to two principal classes of reactions that are cornerstones of drug development.

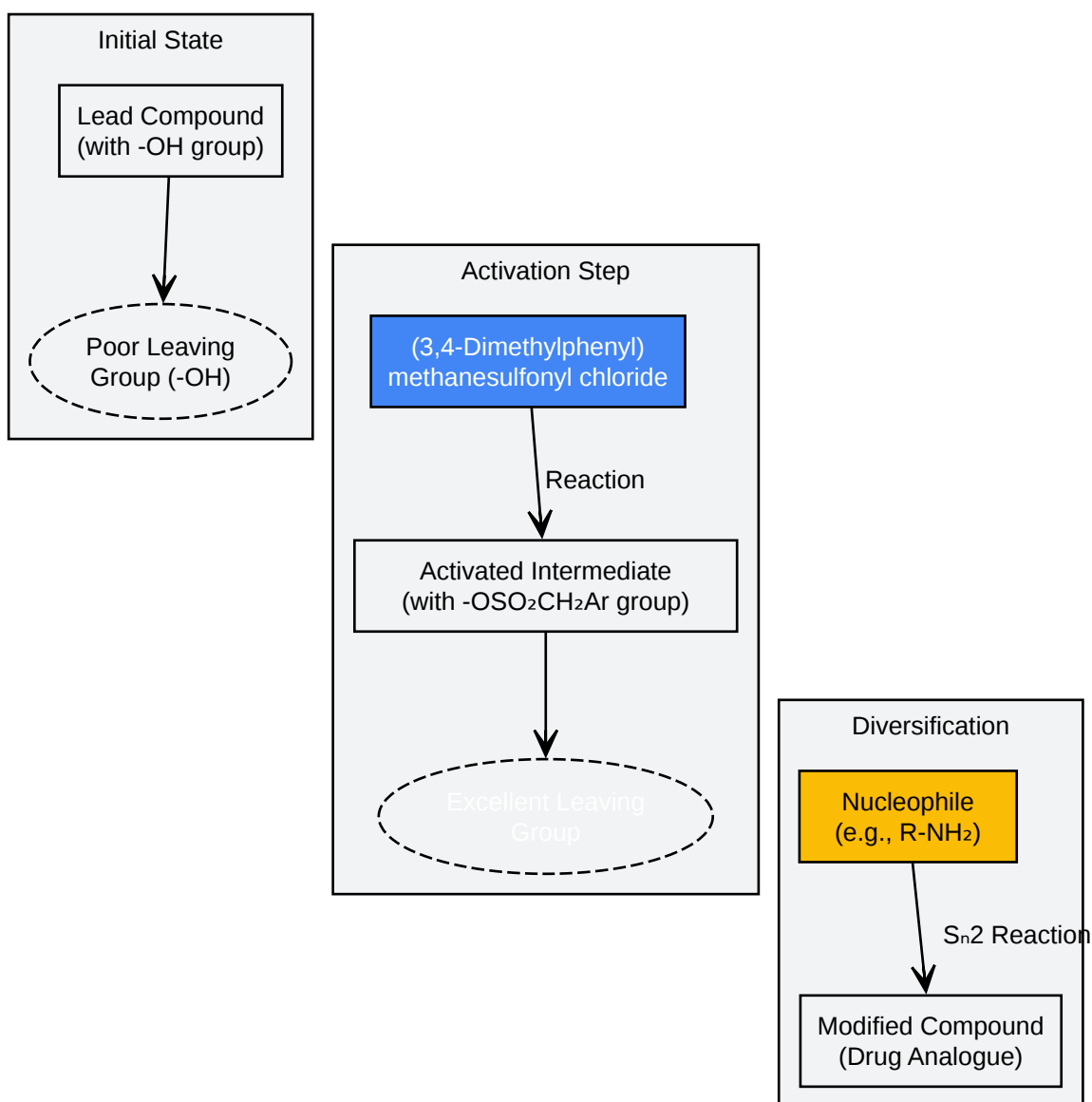
Formation of Sulfonate Esters (Sulfonylation)

The primary application of this reagent is the conversion of alcohols (poor leaving groups) into sulfonate esters (excellent leaving groups). This transformation is fundamental for facilitating subsequent nucleophilic substitution (S_N2) or elimination ($E2$) reactions.

Causality: The hydroxyl group ($-OH$) is a poor leaving group because its conjugate acid, water ($pK_a \approx 15.7$), is not sufficiently acidic, meaning hydroxide (HO^-) is a relatively strong base. By converting the alcohol to a (3,4-dimethylphenyl)methanesulfonate ester, the leaving group becomes the (3,4-dimethylphenyl)methanesulfonate anion. Its conjugate acid is a strong acid, making the anion a very stable, non-nucleophilic, and weak base—the ideal leaving group.

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct.





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